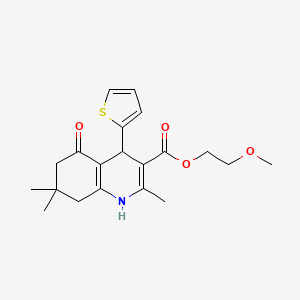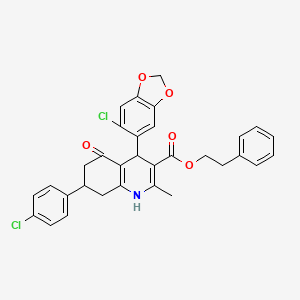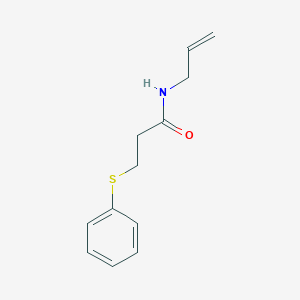
N-allyl-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-3-(phenylthio)propanamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a thioamide derivative that has shown promising results in the treatment of various diseases. In
Wirkmechanismus
The mechanism of action of N-allyl-3-(phenylthio)propanamide involves the inhibition of various cellular pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-allyl-3-(phenylthio)propanamide also inhibits the NF-κB pathway, which is involved in inflammation and immune response. In addition, this compound has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling.
Biochemical and Physiological Effects:
N-allyl-3-(phenylthio)propanamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of reactive oxygen species and inhibit oxidative stress. In addition, N-allyl-3-(phenylthio)propanamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation. This compound has also been shown to induce apoptosis and inhibit angiogenesis, which can lead to the inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-allyl-3-(phenylthio)propanamide has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under normal laboratory conditions. In addition, N-allyl-3-(phenylthio)propanamide has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using this compound in lab experiments. N-allyl-3-(phenylthio)propanamide has poor solubility in water, which can make it difficult to administer in animal studies. In addition, this compound has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the research of N-allyl-3-(phenylthio)propanamide. One potential direction is the development of more effective synthesis methods to improve the yield and purity of the compound. Another potential direction is the investigation of the compound's potential applications in the treatment of other diseases, such as autoimmune disorders and cardiovascular diseases. In addition, further research is needed to determine the optimal dosage and administration methods for N-allyl-3-(phenylthio)propanamide in animal studies. Finally, future studies should investigate the potential side effects and long-term effects of this compound in animal models.
Synthesemethoden
The synthesis of N-allyl-3-(phenylthio)propanamide involves the reaction of allylamine with 3-(phenylthio)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-allyl-3-(phenylthio)propanamide as a white solid with a melting point of 68-70°C.
Wissenschaftliche Forschungsanwendungen
N-allyl-3-(phenylthio)propanamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Studies have shown that N-allyl-3-(phenylthio)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, N-allyl-3-(phenylthio)propanamide has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-2-9-13-12(14)8-10-15-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLZOAROSWXZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfanyl)-N-(prop-2-en-1-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![ethyl (4-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5153087.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5153090.png)
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)
![4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5153128.png)
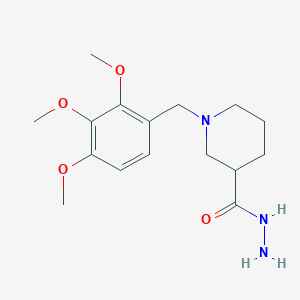
![2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5153133.png)
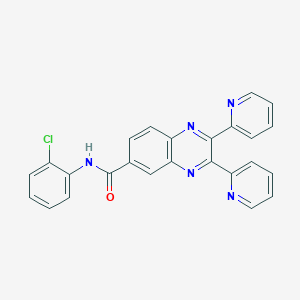
![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)
